

Technical Guide: 5-Amino-2-(4-aminophenyl)chromen-4-one (5,4'-Diaminoflavone)

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Compound of Interest

Compound Name: 8-Amino-2-(4-aminophenyl)chromen-4-one

Cat. No.: B171870

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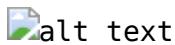
For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 5-Amino-2-(4-aminophenyl)chromen-4-one, a synthetic aminoflavone derivative with notable selective antiproliferative activity against specific cancer cell lines. This guide details its chemical identity, quantitative biological activity, experimental protocols for its synthesis and cytotoxic evaluation, and its putative mechanism of action involving the aryl hydrocarbon receptor (AhR) signaling pathway.

Chemical Identity and Structure

5-Amino-2-(4-aminophenyl)chromen-4-one, also known as 5,4'-diaminoflavone, is a synthetic flavonoid derivative. Its core structure consists of a chromen-4-one backbone with amino group substitutions at the 5-position of the A ring and the 4'-position of the B ring.

Identifier	Value
IUPAC Name	5-Amino-2-(4-aminophenyl)chromen-4-one
Synonyms	5,4'-Diaminoflavone
CAS Number	130599-46-1
Molecular Formula	C ₁₅ H ₁₂ N ₂ O ₂
Molecular Weight	252.27 g/mol
Chemical Structure	 alt text

Biological Activity

This aminoflavone derivative has demonstrated potent and selective cytotoxic effects against the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7.

Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for 5-Amino-2-(4-aminophenyl)chromen-4-one against the MCF-7 cell line.

Compound	Cell Line	Assay Conditions	IC ₅₀ (μM)	Reference
5-Amino-2-(4-aminophenyl)chromen-4-one	MCF-7	- Estradiol	0.0072	[1]
5-Amino-2-(4-aminophenyl)chromen-4-one	MCF-7	+ Estradiol	0.0098	[1]

Data extracted from a review citing Akama, et al.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of 5-Amino-2-(4-aminophenyl)chromen-4-one, based on established procedures for flavone synthesis and in vitro cytotoxicity assays.

Synthesis of 5-Amino-2-(4-aminophenyl)chromen-4-one

A plausible synthetic route for 5,4'-diaminoflavone involves the acylation of a substituted acetophenone followed by cyclization to form the chromone ring. A final reduction step would yield the desired diamino product.

General Procedure:

- Step 1: Acylation. 2-Hydroxy-6-nitroacetophenone is reacted with 4-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) to yield the corresponding ester.
- Step 2: Baker-Venkataraman Rearrangement. The ester from Step 1 is treated with a base (e.g., potassium hydroxide) to undergo a rearrangement, forming a 1,3-diketone.
- Step 3: Cyclization. The 1,3-diketone is then cyclized under acidic conditions (e.g., sulfuric acid in acetic acid) to form the dinitroflavone intermediate.
- Step 4: Reduction. The dinitroflavone is reduced to the target 5,4'-diaminoflavone using a reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation.
- Purification: The final product is purified by recrystallization or column chromatography.

Antiproliferative Activity Assay (MTT Assay)

The cytotoxicity of 5-Amino-2-(4-aminophenyl)chromen-4-one against the MCF-7 human breast cancer cell line can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

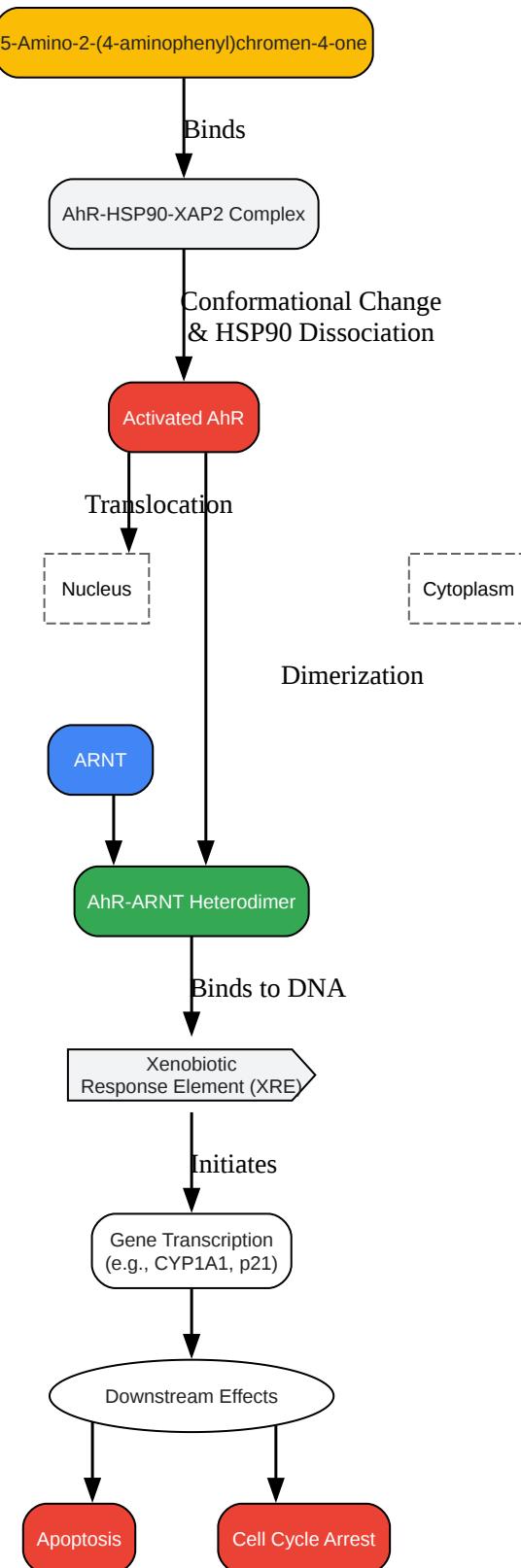
- Cell Culture: MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin solution in a humidified atmosphere of 5% CO₂ at 37°C.[2]

- Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[3]
- Compound Treatment: The test compound, 5-Amino-2-(4-aminophenyl)chromen-4-one, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in the culture medium and added to the wells. A control group receives medium with DMSO only.
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[4]
- MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.[2]
- Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.[3]
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC_{50} value is determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action and Signaling Pathways

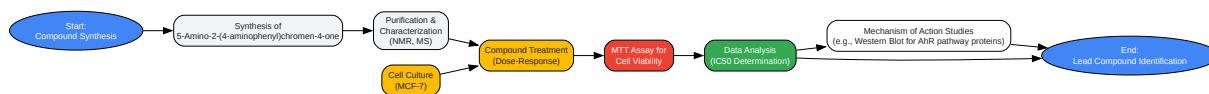
Evidence suggests that the cytotoxic effects of 5-Amino-2-(4-aminophenyl)chromen-4-one may be mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.[5] Aminoflavones can act as ligands for the AhR, leading to its activation and subsequent downstream signaling events that can result in cell cycle arrest and apoptosis in cancer cells.

Proposed Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

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Caption: Proposed AhR signaling pathway activation by 5-Amino-2-(4-aminophenyl)chromen-4-one.

Experimental Workflow for Anticancer Activity Screening



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Caption: General experimental workflow for screening the anticancer activity of the title compound.

Conclusion

5-Amino-2-(4-aminophenyl)chromen-4-one is a promising synthetic aminoflavone with potent and selective antiproliferative activity against MCF-7 breast cancer cells. Its mechanism of action is likely mediated through the aryl hydrocarbon receptor signaling pathway. Further investigation into its in vivo efficacy and safety profile is warranted to explore its full therapeutic potential in oncology.

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